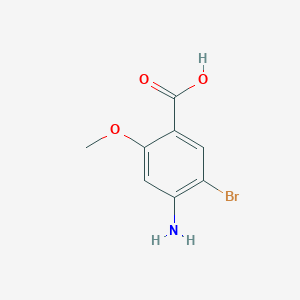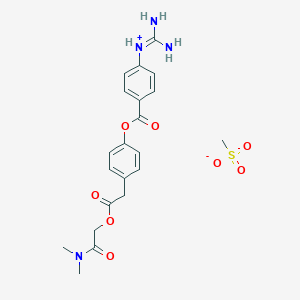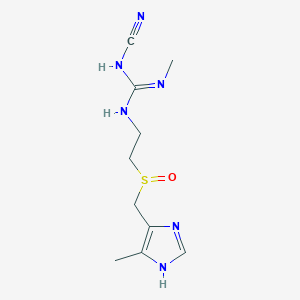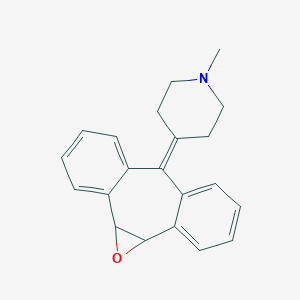
Omeprazol Sulfona N-Óxido
Descripción general
Descripción
Omeprazole Sulfone N-Oxide is a metabolite of Omeprazole, a widely used proton pump inhibitor.
Aplicaciones Científicas De Investigación
Omeprazole Sulfone N-Oxide has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the study of Omeprazole metabolism.
Biology: Investigated for its role in biological systems, particularly in the metabolism of proton pump inhibitors.
Medicine: Studied for its potential effects and interactions in the human body, especially concerning gastric acid secretion.
Industry: Utilized in the pharmaceutical industry for quality control and method development.
Mecanismo De Acción
Target of Action
Omeprazole Sulfone N-Oxide is a metabolite of Omeprazole . Omeprazole is a proton pump inhibitor (PPI) that primarily targets the H+/K+ ATPase enzyme system , also known as the proton pump , found at the secretory surface of gastric parietal cells . This system is the final pathway for the secretion of gastric acid .
Mode of Action
Omeprazole Sulfone N-Oxide, like Omeprazole, is likely to interact with its target, the proton pump, by suppressing the secretion of gastric acid . This is achieved by specific inhibition of the H+/K+ ATPase system . The inhibition is dose-dependent and affects both basal and stimulated acid secretion .
Biochemical Pathways
The biochemical pathways affected by Omeprazole Sulfone N-Oxide involve the metabolism of Omeprazole. Omeprazole is primarily metabolized by CYP2C19 and to a lesser extent by CYP3A4 . The CYP2C19 enzyme converts Omeprazole to hydroxy-omeprazole, while CYP3A4 converts Omeprazole to Omeprazole sulfone . Omeprazole sulfone is then further metabolized to Omeprazole Sulfone N-Oxide .
Pharmacokinetics
The pharmacokinetics of omeprazole, its parent drug, have been well-studied . Omeprazole is absorbed from the stomach and is usually 90% bound to plasma proteins . It is metabolized in the liver primarily by CYP2C19 and CYP3A4 . The metabolites are excreted in urine
Result of Action
The result of the action of Omeprazole Sulfone N-Oxide is likely to be similar to that of Omeprazole. By inhibiting the proton pump, it reduces gastric acid secretion . This can help to treat conditions associated with excess gastric acid, such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and Zollinger-Ellison syndrome .
Action Environment
The action of Omeprazole Sulfone N-Oxide may be influenced by various environmental factors. For instance, the activity of the CYP2C19 and CYP3A4 enzymes, which metabolize Omeprazole, can be affected by various factors including genetic polymorphisms, drug interactions, and liver disease . Furthermore, the absorption and metabolism of Omeprazole have been found to vary during different phases of the menstrual cycle , suggesting that hormonal levels may also influence the action of Omeprazole Sulfone N-Oxide.
Análisis Bioquímico
Biochemical Properties
Omeprazole Sulfone N-Oxide plays a significant role in biochemical reactions, particularly in the metabolism of Omeprazole. It interacts with various enzymes, including cytochrome P450 enzymes such as CYP2C19 and CYP3A4, which are responsible for its biotransformation. The interaction with these enzymes leads to the formation of Omeprazole Sulfone N-Oxide from Omeprazole . Additionally, Omeprazole Sulfone N-Oxide may interact with other biomolecules, influencing oxidative stress pathways and exhibiting antioxidant properties .
Cellular Effects
Omeprazole Sulfone N-Oxide affects various cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of antioxidant enzymes, reducing oxidative stress and preventing cellular damage . Furthermore, Omeprazole Sulfone N-Oxide has been observed to inhibit apoptosis in gastric cells, thereby protecting against cell death induced by oxidative stress .
Molecular Mechanism
The molecular mechanism of action of Omeprazole Sulfone N-Oxide involves its interaction with specific biomolecules. It binds to and inhibits the activity of cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4, leading to the formation of its metabolite . This inhibition results in reduced oxidative stress and protection against DNA damage. Additionally, Omeprazole Sulfone N-Oxide may influence gene expression by modulating transcription factors involved in oxidative stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Omeprazole Sulfone N-Oxide have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that Omeprazole Sulfone N-Oxide is relatively stable under physiological conditions, with minimal degradation over time . Long-term exposure to Omeprazole Sulfone N-Oxide has been associated with sustained antioxidant effects and protection against oxidative damage in various cell types .
Dosage Effects in Animal Models
The effects of Omeprazole Sulfone N-Oxide vary with different dosages in animal models. At lower doses, it exhibits protective effects against oxidative stress and cellular damage. At higher doses, it may induce genotoxicity and mutagenicity in certain cell types . These dose-dependent effects highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
Omeprazole Sulfone N-Oxide is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. It is formed from Omeprazole through the action of CYP2C19 and CYP3A4 . The metabolic pathways of Omeprazole Sulfone N-Oxide also involve further biotransformation into other metabolites, which may have distinct biological activities .
Transport and Distribution
The transport and distribution of Omeprazole Sulfone N-Oxide within cells and tissues are influenced by various factors. It is transported across cell membranes by specific transporters and may bind to certain proteins, affecting its localization and accumulation . The distribution of Omeprazole Sulfone N-Oxide within tissues is crucial for its therapeutic efficacy and potential side effects.
Subcellular Localization
Omeprazole Sulfone N-Oxide exhibits specific subcellular localization, which can impact its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of Omeprazole Sulfone N-Oxide is essential for elucidating its precise mechanism of action and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Omeprazole Sulfone N-Oxide typically involves the oxidation of Omeprazole or its related compounds. One common method includes the use of meta-chloroperoxybenzoic acid as an oxidizing agent in a suitable solvent like methylene chloride or toluene . The reaction conditions often require controlled temperatures and specific pH levels to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of Omeprazole Sulfone N-Oxide may involve large-scale oxidation processes with stringent purification steps. These processes are designed to maximize yield and purity, often involving crystallization and recrystallization techniques to isolate the compound .
Análisis De Reacciones Químicas
Types of Reactions: Omeprazole Sulfone N-Oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced back to its precursor forms under suitable conditions.
Substitution: The compound can participate in substitution reactions, particularly involving its sulfone and N-oxide functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Meta-chloroperoxybenzoic acid, potassium permanganate.
Reducing Agents: Common reducing agents used in organic synthesis.
Solvents: Methylene chloride, toluene, methanol.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield various oxidized derivatives .
Comparación Con Compuestos Similares
Omeprazole: The parent compound, widely used as a proton pump inhibitor.
Esomeprazole: An enantiomer of Omeprazole with similar pharmacological effects.
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.
Uniqueness: Omeprazole Sulfone N-Oxide is unique due to its specific structural modifications, which include the sulfone and N-oxide functional groups. These modifications can influence its chemical reactivity and metabolic pathways, distinguishing it from other related compounds .
Propiedades
IUPAC Name |
6-methoxy-2-[(4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methylsulfonyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c1-10-8-20(21)15(11(2)16(10)25-4)9-26(22,23)17-18-13-6-5-12(24-3)7-14(13)19-17/h5-8H,9H2,1-4H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGMHRIYIGAEGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=C(C(=C1OC)C)CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60166530 | |
| Record name | Omeprazole sulfone N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158812-85-2 | |
| Record name | Omeprazole sulfone N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158812852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Omeprazole sulfone N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 158812-85-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OMEPRAZOLE SULFONE N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GZ7SI3024 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Omeprazole Sulfone N-Oxide quantified in Esomeprazole Sodium samples?
A1: The research paper describes a validated RP-HPLC method for determining Omeprazole Sulfone N-Oxide content in Esomeprazole Sodium samples []. This method utilizes a Venusil XBP C18(L) column and a gradient mobile phase consisting of acetonitrile and phosphate buffer (pH 7.6) for separation. The detection wavelength is set at 302 nm. This method demonstrated good linearity for Omeprazole Sulfone N-Oxide within a specific concentration range, allowing for accurate quantification of this related substance in Esomeprazole Sodium samples [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B194708.png)

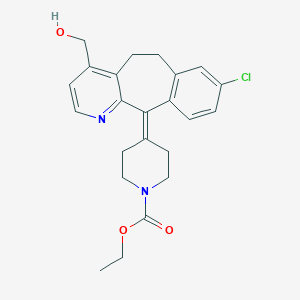
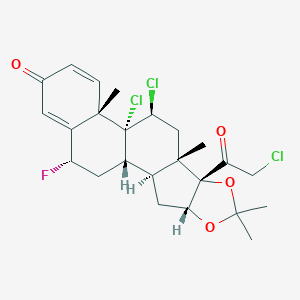
![8-chloro-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine](/img/structure/B194729.png)
![(2R)-4-benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]morpholin-3-one](/img/structure/B194743.png)


